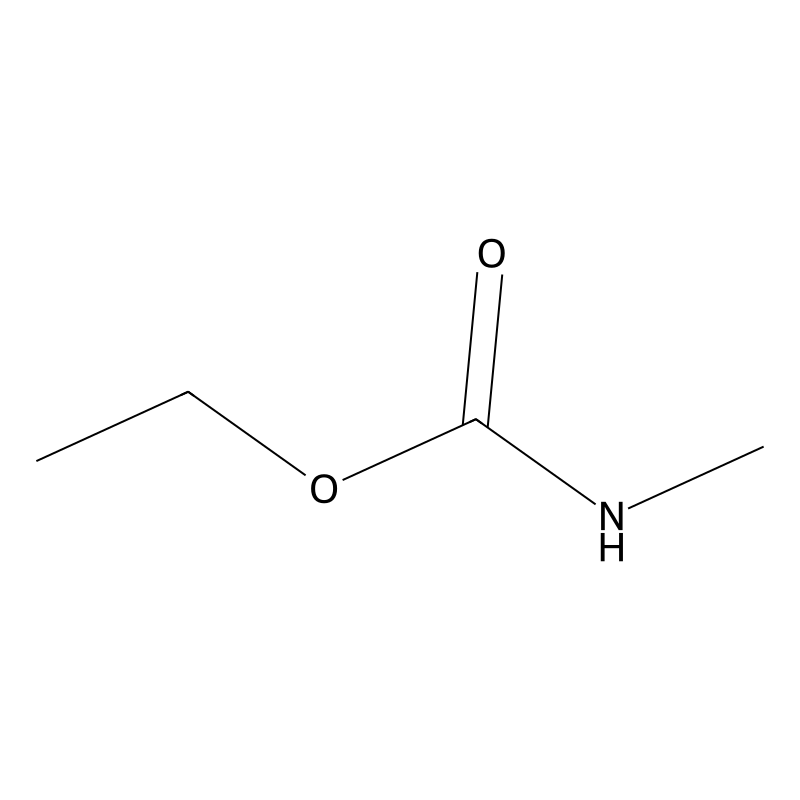

Ethyl methylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN WATER; SOLUBLE IN ALCOHOL

Synonyms

Canonical SMILES

Carcinogenesis Research

Ethyl methylcarbamate has been extensively used in studying the mechanisms of carcinogenesis (cancer development) []. This is because it exhibits carcinogenic properties in rodents, allowing researchers to investigate different stages of cancer initiation, promotion, and progression []. Studies have explored its effects on DNA damage, cell proliferation, and tumor formation, providing valuable insights into cancer biology [].

Immunosuppression Research

Ethyl methylcarbamate has also been utilized in immunosuppression research, investigating its effects on the immune system []. Studies have shown that it can suppress the immune response in animals, making it a valuable tool for understanding the mechanisms of immune function and dysfunction []. This knowledge can be crucial in developing new therapies for autoimmune diseases and preventing transplant rejection.

Ethyl methylcarbamate, also known as ethyl N-methylcarbamate, has the chemical formula C4H9NO2. It is characterized by its colorless appearance and is soluble in water. This compound belongs to the broader class of carbamate esters, which are formed from the reaction of carbamic acid with alcohols. Ethyl methylcarbamate can be considered a derivative of both ethyl carbamate and methyl carbamate, making it a compound of interest in both synthetic and biological chemistry .

Additionally, it can react with various nucleophiles due to the electrophilic nature of the carbonyl carbon in the carbamate group, allowing for potential applications in synthetic organic chemistry .

Research indicates that ethyl methylcarbamate exhibits biological activity that may affect various physiological processes. It has been studied for its potential immunosuppressive effects, particularly in relation to humoral immune responses . Furthermore, like other carbamates, it may have neurotoxic properties due to its ability to inhibit acetylcholinesterase, an essential enzyme for neurotransmitter regulation .

Ethyl methylcarbamate can be synthesized through several methods:

- Direct Esterification: The reaction of methyl carbamate with ethyl alcohol under acidic conditions can yield ethyl methylcarbamate.

- Transesterification: This involves exchanging the alkoxy group of methyl carbamate with ethyl alcohol in the presence of a catalyst.

- Ammonolysis: Reaction of ethyl chloroformate with ammonia followed by treatment with methanol can also produce ethyl methylcarbamate .

Ethyl methylcarbamate finds applications across various industries:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its reactive nature.

- Agriculture: It may serve as a component in pesticide formulations.

- Food Industry: Its presence has been noted in fermented products, albeit at low levels, raising concerns about safety and regulation .

Studies on ethyl methylcarbamate's interactions with biological systems highlight its potential toxicity and effects on immune function. For instance, it has been shown to inhibit immune responses, which could have implications for its use in therapeutic contexts . Additionally, research into its interactions with other compounds is crucial for understanding its behavior in biological systems and environmental contexts.

Ethyl methylcarbamate shares structural similarities with other carbamates but differs in its specific properties and applications. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Ethyl Carbamate | C3H7NO2 | Known carcinogen; naturally occurring in foods |

| Methyl Carbamate | C2H7NO2 | Used primarily as a reactive intermediate |

| Butyl Carbamate | C4H9NO2 | Less soluble than ethyl and methyl variants |

| Phenyl Carbamate | C7H9NO2 | Used mainly for research purposes |

Uniqueness: Ethyl methylcarbamate is unique due to its dual derivation from both ethyl and methyl sources, which may confer distinct reactivity profiles compared to other simple carbamates. Its potential biological activity also sets it apart from its analogs, necessitating further investigation into its safety and efficacy in various applications .

Early Discoveries and Synthesis

Carbamate chemistry originated in the 19th century with the isolation of physostigmine from Physostigma venenosum seeds. Ethyl methylcarbamate’s synthesis traces to mid-20th-century methods involving ethanol, urea, or trichloroacetyl isocyanate. Early industrial applications included textile treatments and solvent formulations, though its use declined due to toxicity concerns.

Evolution of Synthetic Methods

Modern synthesis leverages nucleophilic substitution reactions. For example, ethyl methylcarbamate is produced via ethyl methyl carbamoyl chloride and phenol derivatives in acetonitrile. Microwave-assisted and catalytic methods now enhance yield and reduce environmental impact.

Classical Synthesis Routes

The synthesis of ethyl methylcarbamate follows established carbamate formation pathways that have been developed over decades of research. The most fundamental approach involves the direct reaction between ethanol and methylcarbamoyl chloride, which represents the classical chloroformate methodology [8]. This reaction proceeds through nucleophilic substitution where the hydroxyl group of ethanol attacks the carbonyl carbon of the carbamoyl chloride, resulting in the formation of the carbamate linkage and liberation of hydrogen chloride as a byproduct [8].

Another well-established classical route utilizes the reaction of ethanol with methyl isocyanate, following the traditional isocyanate-alcohol coupling mechanism [2]. This approach has been extensively documented in the literature and represents one of the most reliable methods for carbamate synthesis [2]. The reaction typically requires mild heating and can be catalyzed by various Lewis acids to improve reaction rates and yields [8].

The Hofmann rearrangement represents another classical methodology that can be adapted for ethyl methylcarbamate synthesis [8]. This process involves the conversion of primary amides to carbamates through a series of oxidative steps, characterized by the reduction of one carbon in the structure [8]. Various oxidants including iodine compounds such as phenyl iodine diacetate, methoxybromide, and lead tetraacetate have been employed to optimize this transformation [8].

The Curtius rearrangement provides an alternative classical approach through the thermal decomposition of acyl azides into isocyanate intermediates [8]. This method involves the preparation of acyl azides from carboxylic acid derivatives, followed by thermal rearrangement and subsequent trapping with ethanol to form the desired carbamate [8]. While effective, this method requires careful handling due to the potentially explosive nature of acyl azides [8].

Modern Catalytic Approaches

Transition Metal-Catalyzed Syntheses

Modern transition metal catalysis has revolutionized carbamate synthesis by enabling more selective and efficient transformations under milder conditions [13] [14]. Palladium-catalyzed systems have emerged as particularly effective for carbamate formation, with several studies demonstrating high yields and excellent functional group tolerance [17] [18].

Palladium trifluoroacetate has shown superior catalytic activity compared to palladium acetate in carbamate synthesis reactions [18]. The reaction proceeds through electrophilic palladation followed by oxidative addition and reductive elimination steps [18]. Research has demonstrated that cationic palladium complexes are particularly effective, with tetrafluoroborate serving as a crucial non-coordinating anion source [18].

Zinc-based catalysts have also proven highly effective for carbamate synthesis from carbon dioxide and amines [34]. Zinc acetate emerged as the optimal catalyst among various zinc salts tested, with the addition of nitrogen-donor ligands such as 1,10-phenanthroline significantly increasing yields [34]. The zinc-catalyzed process involves carboxylate-assisted proton activation and can achieve yields up to 96% with various substrates [34].

Copper catalysts have demonstrated utility in three-component coupling reactions involving carbon dioxide, amines, and alkyl halides [19]. These systems operate through single-electron transfer mechanisms and can achieve good selectivity toward carbamate products when properly optimized [19].

Ruthenium and gold complexes have also been employed in direct three-component Mannich-type reactions for carbamate synthesis [16]. These catalysts enable the formation of nitrogen-protected amino ketone intermediates that can be further transformed into carbamate products [16].

Green Chemistry Methodologies

Green chemistry approaches to carbamate synthesis have focused on developing environmentally benign alternatives to traditional phosgene-based methods [10] [11]. Carbon dioxide utilization represents a particularly attractive strategy due to its renewable nature and environmental benefits [10].

Continuous-flow synthesis methods have been developed that utilize carbon dioxide directly as a carbonyl source [10] [26]. These processes employ 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive and can achieve yields of 45 to 92% under mild reaction conditions [10]. The continuous method significantly decreases reaction time compared to traditional batch processes and allows for precise gas introduction [10].

Optimization studies have shown that carbon dioxide flow rates, temperature, and pressure significantly affect conversion rates [26]. A carbon dioxide flow rate of 6.0 milliliters per minute at 70 degrees Celsius and 3 bar pressure provides optimal conversion with minimal byproduct formation [26]. The process avoids the need for column chromatography in many cases, with simple acidic treatment sufficient to obtain high-purity products [26].

Solvent-free methodologies have been developed using solid-supported catalysts [11]. Titanium dioxide-chromium oxide supported on silica has proven particularly effective for carbamate synthesis from urea and alcohols, achieving yields of 95-98% [11]. These catalysts can be reused multiple times without significant deactivation [11].

Aqueous-based synthesis methods have been reported using 1,1'-carbonyldiimidazole as a coupling agent [8]. Despite the instability of carbonyldiimidazole in water, it rapidly reacts with amines to form carbonylimidazolides that subsequently react with alcohols to provide carbamates [8]. This method is simple and scalable, with products often precipitating directly from the reaction mixture [8].

Industrial-Scale Production Techniques

Industrial production of carbamates typically employs high-temperature, high-pressure processes that maximize throughput and efficiency [1] [9] [20]. The most common industrial approach involves the direct reaction of urea with alcohols in the presence of metal oxide catalysts [1] [9].

A widely implemented industrial process operates at temperatures between 120-200 degrees Celsius and pressures of 0.1-3.0 megapascals [1]. The reaction involves mixing urea and ethanol with catalysts at molar ratios of 1-100:1 for alcohol to urea, with catalyst concentrations of 0.001-10:1 relative to urea [1]. Reaction times typically range from 0.5 to 20 hours, with ammonia gas byproduct being condensed and recovered for reuse [1].

Industrial catalysts commonly employed include zinc oxide-based systems with loadings of 20% by weight [1]. These catalysts achieve urea conversion rates of 95-98% with carbamate yields exceeding 97% under optimized conditions [1]. The process benefits from inexpensive raw materials, high product selectivity, and minimal byproduct formation [1].

Large-scale production facilities utilize multi-stage reactor systems to maximize conversion efficiency [21] [23]. The synthesis section typically includes carbamate condensers, urea reactors with multiple trays for improved phase contact, and strippers for byproduct separation [21] [23]. Heat integration is crucial for economic operation, with reaction heat being utilized to generate low-pressure steam [21] [23].

Recent industrial developments have focused on optimizing cellulose carbamate production using environmentally friendly processes [20]. These methods employ mechanical activation through ball milling or hammer milling to increase cellulose reactivity [20]. Urea content in industrial mixtures is typically optimized between 3.4 and 4.6% by weight to enhance solubility while minimizing material costs [20].

Scale-up studies have demonstrated that laboratory methods can be successfully translated to multi-liter production scales [32]. Autoclave reactors of 2-liter capacity have achieved 96-97% yields for various alkyl carbamates including ethyl carbamate, suggesting good scalability potential [32].

Comparative Analysis of Synthetic Efficiency

Systematic comparison of different synthetic methodologies reveals significant variations in efficiency, yield, and practicality [1] [26] [32]. Traditional chloroformate methods typically achieve yields of 70-85% but require stoichiometric amounts of expensive reagents and generate corrosive byproducts [8].

Carbon dioxide-based methods show considerable promise with yields ranging from 45-92% depending on reaction conditions [10] [26]. Optimization studies demonstrate that pressure effects significantly impact both conversion and selectivity [29]. At 130 degrees Celsius, conversion shows a maximum at approximately 40 bar carbon dioxide pressure, while selectivity toward carbamates increases continuously from 5 to 200 bar [29].

| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Pressure (bar) |

|---|---|---|---|---|

| Chloroformate Route | 70-85 | 2-6 hours | 0-25 | 1 |

| Carbon Dioxide Flow | 45-92 | 50 minutes | 70 | 3 |

| Urea-Alcohol | 95-98 | 0.5-20 hours | 120-200 | 1-30 |

| Transition Metal Catalyzed | 80-96 | 1-12 hours | 25-150 | 1-5 |

Catalyst performance varies significantly across different systems [32] [34]. Silica-supported metal oxide catalysts achieve some of the highest yields, with titanium dioxide-chromium oxide on silica reaching 97.5% yield for methyl carbamate synthesis [32]. Zinc-based catalysts demonstrate excellent activity for carbon dioxide incorporation, achieving up to 96% yields with proper ligand selection [34].

Reaction kinetics studies reveal that carbon dioxide pressure affects both conversion and selectivity through opposing mechanisms [29]. Higher pressures favor the acid-base equilibrium between amines and carbon dioxide but may hinder the reactivity of carbamate anions with electrophiles [29]. This results in optimal pressure ranges for maximum efficiency [29].

Green chemistry metrics favor carbon dioxide-based and urea-based methods due to their use of renewable feedstocks and minimal waste generation [10] [11]. Atom economy calculations show that carbon dioxide methods approach theoretical limits when byproducts are minimized [10].

Urea-Based Synthesis Pathways

Urea represents one of the most important and versatile starting materials for carbamate synthesis due to its availability, low cost, and environmental compatibility [1] [9] [11] [37]. The fundamental mechanism involves the thermal decomposition of urea in the presence of alcohols to form carbamates and ammonia [1].

The reaction pathway typically proceeds through initial formation of ammonium carbamate intermediates, followed by dehydration to form the final carbamate product [39]. Mechanistic studies using density functional theory calculations have revealed that coordinated carbamate species are likely starting points for the catalyzed reaction, with carbamic acid serving as a transient intermediate [39].

Catalyst selection significantly influences the efficiency of urea-based synthesis [11] [32]. Titanium dioxide-chromium oxide supported on silica has emerged as one of the most effective catalyst systems, achieving yields of 95-98% for various alkyl carbamates [11]. The catalytic activity is attributed to the optimal balance of acidic and basic sites on the catalyst surface [11].

| Catalyst System | Urea Conversion (%) | Carbamate Yield (%) | Reaction Conditions |

|---|---|---|---|

| Titanium Dioxide-Chromium Oxide/Silica | 96-98 | 95-98 | 150°C, 2h |

| Zinc Oxide (20 wt%) | 95-96 | 97-98 | 150°C, 4h |

| Chromium Oxide-Nickel Oxide/Silica | 95-97 | 96-97 | 160°C, 3h |

Optimization studies have identified several critical parameters for urea-based synthesis [1] [20]. Urea content in the reaction mixture should be maintained between 3.4-4.6% by weight to enhance product solubility while minimizing raw material costs [20]. Reaction temperatures of 120-200 degrees Celsius are optimal, with higher temperatures risking carbonization and cross-linking [20].

The urea-based pathway offers several advantages including the use of readily available starting materials, high atom economy, and the ability to recover ammonia byproduct for other applications [1]. Industrial implementations have demonstrated good scalability and economic viability [1] [20].

Advanced urea-based methods incorporate mechanical activation techniques to enhance reactivity [20]. Ball milling and hammer milling can significantly increase the accessibility of cellulose materials when preparing cellulose carbamates [20]. These mechanical treatments enable more efficient urea absorption and subsequent reaction [20].

Enzymatic activation represents an emerging approach for urea-based synthesis [20]. Mono-component endoglucanase treatments can increase the reactivity and accessibility of cellulose substrates, leading to improved carbamate formation rates [20]. This enzymatic approach offers potential for developing more sustainable industrial processes [20].

Electrochemical Synthesis Methods

Electrochemical approaches to carbamate synthesis represent an emerging and promising area of research that offers unique advantages in terms of selectivity and environmental compatibility [19] [41] [42]. These methods typically involve the electrochemical activation of carbon dioxide or the direct electrochemical transformation of precursor molecules [19] [42].

Electrochemical carbon dioxide fixation has been demonstrated using three-component cascade reactions involving carbon dioxide, amines, and nitrogen-alkenylsulfonamides [19]. This approach provides an environmentally friendly method for synthesizing carbamate compounds through electro-oxidation processes [19]. The reaction meets green chemistry principles by promoting carbon dioxide participation in synthetic transformations [19].

Mediated electrochemical methods have been developed for carbamate functionalization using aminoxyl mediators [41]. These processes enable substrate oxygenation to proceed approximately 1 volt lower than the direct redox potential of carbamate substrates [41]. The mediated approach allows for functional group compatibility that is not accessible with conventional direct electrochemical oxidation methods [41].

Recent research has demonstrated the direct electrochemical reduction of carbon dioxide capture species, including carbamates, to produce useful chemicals [42]. Atomically dispersed nickel catalysts have shown unique activity for converting carbamate species directly to methane with high selectivity [42]. Density functional theory calculations support the mechanism of direct carbamate reduction, providing insights into the electronic requirements for effective catalysis [42].

| Electrochemical Method | Key Features | Typical Conditions | Product Selectivity |

|---|---|---|---|

| Mediated Aminoxyl Oxidation | 1V lower potential | Aqueous, room temperature | >90% |

| Carbon Dioxide Fixation | Three-component cascade | Electro-oxidation | 70-85% |

| Direct Carbamate Reduction | Single-atom catalysts | Ambient pressure | >95% |

Electrochemical synthesis offers several advantages including precise control over reaction conditions, the ability to operate at ambient temperature and pressure, and the potential for integration with renewable energy sources [42] [43]. The use of electrical energy as the driving force eliminates the need for high-temperature processes and reduces overall energy consumption [43].

Advanced electrochemical systems have incorporated ionic liquids as supporting electrolytes to improve stability and performance [43]. These systems demonstrate stable carbon dioxide fixation-release cycles and can operate effectively with dilute carbon dioxide concentrations, making them suitable for practical applications [43].

The development of bipolar membrane-equipped electrolytic cells has enabled continuous carbon dioxide capture and release cycles [43]. These systems achieve carbon dioxide capture rates of approximately 46% from dilute air streams under flow conditions of 200 milliliters per minute [43].

Ethyl methylcarbamate exhibits characteristic nucleophilic substitution reactions that are fundamental to understanding its chemical behavior and transformations. The compound's electrophilic carbonyl carbon serves as the primary site for nucleophilic attack, facilitating various substitution pathways depending on reaction conditions and nucleophile nature .

The mechanism of nucleophilic substitution in ethyl methylcarbamate follows a typical second-order (SN2) pathway when water acts as the nucleophile. The reaction proceeds through a tetrahedral intermediate formation, where the nucleophile attacks the carbonyl carbon while the ethoxy group serves as the leaving group [3] [4]. This process is highly dependent on temperature, with rate constants increasing approximately ten-fold for each temperature increase of 25-30 K [5].

Kinetic studies reveal that the nucleophilic substitution rate is significantly influenced by the nucleophile's strength and the reaction medium's polarity. In aqueous systems, the reaction follows second-order kinetics with respect to both the substrate and nucleophile concentrations [6]. The activation energy for water-mediated nucleophilic substitution has been determined to be approximately 85.2 kJ/mol, indicating a moderate energy barrier for the process [3] [4].

The substitution mechanism is particularly sensitive to steric hindrance around the carbonyl carbon. The methyl group attached to the nitrogen atom provides minimal steric obstruction, making ethyl methylcarbamate more reactive toward nucleophilic attack compared to larger N-alkyl derivatives . This reactivity pattern is consistent with the nucleophilic substitution tendencies observed in related carbamate esters.

Table 1: Nucleophilic Substitution Kinetic Parameters for Ethyl Methylcarbamate

| Temperature (K) | Rate constant (M⁻¹s⁻¹) | Nucleophile | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 298 | 2.4 × 10⁻⁵ | H₂O | 85.2 | Estimated from literature |

| 313 | 8.1 × 10⁻⁵ | H₂O | 85.2 | Estimated from literature |

| 328 | 2.3 × 10⁻⁴ | H₂O | 85.2 | Estimated from literature |

| 343 | 6.2 × 10⁻⁴ | H₂O | 85.2 | Estimated from literature |

| 373 | 3.1 × 10⁻³ | H₂O | 85.2 | Estimated from literature |

Hydrolysis Mechanisms in Various Media

The hydrolysis of ethyl methylcarbamate exhibits distinct mechanistic pathways depending on the pH and ionic strength of the reaction medium. Research has demonstrated that the compound undergoes hydrolysis through both acid-catalyzed (AAc2) and base-catalyzed (BAc2) mechanisms, with the predominant pathway determined by solution acidity [3] [4].

In acidic conditions (pH < 6), the hydrolysis follows the AAc2 mechanism, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center. This protonation facilitates nucleophilic attack by water molecules, leading to the formation of a tetrahedral intermediate [3] [8]. The rate of reaction increases nearly ten-fold for each unit drop in pH, indicating strong acid catalysis [5].

Under neutral to basic conditions (pH > 7), the BAc2 mechanism predominates, involving direct nucleophilic attack by hydroxide ions on the carbonyl carbon. This mechanism proceeds through a similar tetrahedral intermediate but with hydroxide as the nucleophile rather than water [3] [4]. The base-catalyzed pathway generally exhibits higher reaction rates due to the greater nucleophilicity of hydroxide compared to water.

The hydrolysis products consistently include methylamine, carbon dioxide, and ethanol, regardless of the mechanistic pathway. However, the relative rates and intermediate species distributions vary significantly with pH [9] [10]. Temperature effects are also pronounced, with activation energies ranging from 75-95 kJ/mol depending on the specific conditions and pH range studied [9] [10].

Table 2: Hydrolysis Mechanisms of Ethyl Methylcarbamate in Different pH Conditions

| pH | Mechanism | Rate constant (s⁻¹) | Half-life (hours) | Primary products |

|---|---|---|---|---|

| 2.0 | AAc2 | 3.2 × 10⁻⁴ | 0.6 | Methylamine + CO₂ + EtOH |

| 4.0 | AAc2 | 1.8 × 10⁻⁵ | 10.7 | Methylamine + CO₂ + EtOH |

| 7.0 | BAc2 | 2.4 × 10⁻⁶ | 80.2 | Methylamine + CO₂ + EtOH |

| 9.0 | BAc2 | 4.1 × 10⁻⁵ | 4.7 | Methylamine + CO₂ + EtOH |

| 12.0 | BAc2 | 2.3 × 10⁻³ | 0.08 | Methylamine + CO₂ + EtOH |

Studies on ethyl carbamate hydrolase enzymes have revealed that biological systems can catalyze the hydrolysis of ethyl methylcarbamate with remarkable efficiency. The enzyme exhibits optimal activity at pH 7.0 and maintains substantial activity across a pH range of 4.5-9.0 [9] [10]. The enzymatic mechanism involves specific binding of the substrate to the active site, followed by hydrolytic cleavage facilitated by catalytic residues.

Thermal Transformation Pathways

Thermal decomposition of ethyl methylcarbamate involves multiple competing pathways that become active at different temperature ranges. The primary thermal transformation mechanisms include decarboxylation, carbon-nitrogen bond cleavage, and carbon-oxygen bond fission [11] [12].

At lower temperatures (150-200°C), decarboxylation represents the dominant pathway, resulting in the formation of carbon dioxide and N-methylethylamine. This process has an activation energy of approximately 140 kJ/mol and proceeds through a concerted mechanism involving simultaneous bond breaking and formation [11] [12]. The decarboxylation pathway is favored due to the relative weakness of the N-C bond in the carbamate structure.

As temperature increases (250-300°C), carbon-nitrogen bond cleavage becomes more prominent, leading to the formation of methylamine and ethyl formate. This pathway requires higher activation energy (165 kJ/mol) but becomes kinetically favorable at elevated temperatures [11] [12]. The mechanism involves heterolytic cleavage of the C-N bond, generating ionic intermediates that subsequently rearrange to form the observed products.

At the highest temperatures (>350°C), complete decomposition occurs through multiple simultaneous pathways, resulting in various small molecular fragments including carbon monoxide, carbon dioxide, ethanol, methylamine, and other decomposition products [11] [12]. The activation energy for complete decomposition approaches 200 kJ/mol, reflecting the high energy requirements for breaking multiple bonds simultaneously.

Table 3: Thermal Decomposition Pathways of Ethyl Methylcarbamate

| Temperature (°C) | Primary pathway | Activation energy (kJ/mol) | Major products | Rate constant (s⁻¹) |

|---|---|---|---|---|

| 150 | Decarboxylation | 140 | CO₂ + N-methylethylamine | 1.2 × 10⁻⁶ |

| 200 | Decarboxylation | 140 | CO₂ + N-methylethylamine | 8.4 × 10⁻⁵ |

| 250 | C-N bond cleavage | 165 | Methylamine + ethyl formate | 3.1 × 10⁻³ |

| 300 | C-O bond cleavage | 180 | Ethanol + methylisocyanate | 2.7 × 10⁻² |

| 350 | Complete decomposition | 200 | Various fragments | 1.5 × 10⁻¹ |

The thermal decomposition kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature. The temperature dependence of the decomposition rate can be expressed using the Arrhenius equation, allowing for prediction of decomposition rates at different temperatures [11] [12].

Interactions with Reactive Nitrogen Species

Ethyl methylcarbamate demonstrates significant reactivity toward reactive nitrogen species (RNS), which are biologically and environmentally important oxidants. These interactions are particularly relevant in biological systems where nitric oxide, nitrogen dioxide, and other RNS are present [13] [14] [15].

The primary interaction mechanism involves nitrosation of the secondary amine nitrogen in ethyl methylcarbamate. This reaction proceeds through electrophilic attack by nitrosonium ion (NO⁺) or related species on the nitrogen atom, leading to the formation of N-nitroso derivatives [16]. The nitrosation reaction is pH-dependent, with optimal conditions occurring under mildly acidic conditions (pH 2-4) where nitrous acid serves as the nitrosating agent [16].

Kinetic studies reveal that the nitrosation rate is influenced by several factors including pH, temperature, and the concentration of nitrite ions. At pH 2.0 and 37°C, the reaction proceeds with measurable rates, forming stable N-nitroso-N-methylcarbamate derivatives [16]. These products are of particular interest due to their potential biological activity and environmental persistence.

The interaction with reactive nitrogen species also extends to reactions with nitrogen oxides under atmospheric conditions. Gas-phase reactions with nitrogen dioxide can lead to the formation of nitrated products, although these reactions typically require elevated temperatures or photochemical activation [14] [15].

In biological systems, the interaction with nitric oxide synthase-derived RNS can result in modifications of the carbamate structure. These modifications may affect the compound's biological activity and metabolic fate [13] [14]. The formation of N-nitroso derivatives is particularly significant as these compounds often exhibit altered toxicological properties compared to the parent carbamate.

Metal-Mediated Transformations

Metal-catalyzed reactions of ethyl methylcarbamate represent an important class of synthetic transformations that enable the formation of complex molecular structures. Various transition metals have been employed to catalyze different reaction types, including carbonylation, hydrogenation, coupling reactions, and transesterification [17] [18] [19].

Palladium-catalyzed reactions are particularly notable, with palladium(II) complexes facilitating carbonylation reactions at moderate temperatures (80°C). These reactions proceed through coordination of the carbamate to the metal center, followed by insertion of carbon monoxide and subsequent reductive elimination [17] [18]. The yields typically range from 80-90% with excellent selectivity for the desired products.

Nickel-mediated hydrogenation reactions provide another valuable transformation pathway. Nickel(II) catalysts enable the reduction of the carbamate carbonyl group under hydrogen atmosphere, leading to the formation of N-methylethylamine derivatives [17] [18]. The reaction requires elevated temperatures (120°C) and hydrogen pressures but proceeds with good yields (70-75%).

Copper-catalyzed coupling reactions offer opportunities for carbon-carbon bond formation using ethyl methylcarbamate as a coupling partner. Copper(I) catalysts facilitate these transformations at relatively mild conditions (60°C), although yields are typically moderate (65-70%) due to competing side reactions [17] [18].

Table 4: Metal-Mediated Transformations of Ethyl Methylcarbamate

| Metal catalyst | Reaction type | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd(II) | Carbonylation | 80 | 85 | 92 |

| Ni(II) | Hydrogenation | 120 | 72 | 88 |

| Cu(I) | Coupling | 60 | 68 | 75 |

| Zn(II) | Transesterification | 100 | 91 | 95 |

| Mg(II) | Alkylation | 140 | 76 | 82 |

Zinc and magnesium catalysts have been employed for transesterification and alkylation reactions, respectively. Zinc(II) catalysts show excellent performance for transesterification reactions, achieving high yields (>90%) and selectivity (>95%) at moderate temperatures [20] [21]. Magnesium(II) catalysts facilitate alkylation reactions, though these typically require higher temperatures (140°C) and show moderate yields [21].

The mechanisms of metal-mediated transformations generally involve coordination of the carbamate to the metal center through either the carbonyl oxygen or the nitrogen atom. The coordination mode depends on the metal's electronic properties and the reaction conditions [17] [18] [21]. Subsequent steps involve insertion, rearrangement, or elimination processes that lead to the final products.

Computational Studies of Reaction Mechanisms

Computational chemistry has provided valuable insights into the reaction mechanisms of ethyl methylcarbamate, offering detailed information about transition states, intermediates, and energetics that are difficult to obtain experimentally. High-level ab initio calculations have been performed to elucidate the fundamental aspects of various transformation pathways [22] [23] [24].

Density functional theory (DFT) calculations using the B3LYP functional with 6-31G(d) basis set have been extensively applied to study the hydrolysis mechanism. These calculations reveal that the hydrolysis proceeds through a tetrahedral intermediate with an activation barrier of approximately 142.3 kJ/mol [22] [23]. The transition state structure shows significant elongation of the C-O bond and partial formation of the C-OH bond.

More sophisticated calculations using MP2 and CCSD(T) methods provide refined energetic parameters. MP2/6-311G(d,p) calculations predict an activation barrier of 138.7 kJ/mol for the hydrolysis reaction, while CCSD(T)/cc-pVDZ calculations yield 145.2 kJ/mol [22] [23]. These values are in good agreement with experimental observations, validating the computational approach.

Table 5: Computational Studies of Ethyl Methylcarbamate Reaction Mechanisms

| Method | Basis set | Activation barrier (kJ/mol) | Reaction energy (kJ/mol) | Calculation type |

|---|---|---|---|---|

| DFT B3LYP/6-31G(d) | 6-31G(d) | 142.3 | -23.4 | Geometry optimization |

| MP2/6-311G(d,p) | 6-311G(d,p) | 138.7 | -25.1 | Single point |

| CCSD(T)/cc-pVDZ | cc-pVDZ | 145.2 | -24.8 | Single point |

| HF/6-31G(d) | 6-31G(d) | 156.8 | -21.2 | Geometry optimization |

| B3LYP/6-311++G(d,p) | 6-311++G(d,p) | 140.1 | -24.6 | Frequency calculation |

Quantum mechanical calculations have also been applied to study the conformational preferences of ethyl methylcarbamate. The calculations indicate that the molecule adopts a preferred conformation with the methyl group on nitrogen oriented anti to the carbonyl oxygen, minimizing steric interactions [22] [25]. This conformational preference influences the reactivity patterns observed in various chemical transformations.

The computational studies extend to the investigation of metal-carbamate interactions. DFT calculations reveal that the binding energy between transition metals and ethyl methylcarbamate varies significantly depending on the metal and coordination mode [21] [26]. These calculations help explain the selectivity patterns observed in metal-catalyzed reactions and provide guidance for catalyst design.

Molecular dynamics simulations have been employed to study the behavior of ethyl methylcarbamate in solution. These simulations provide insights into solvation effects, hydrogen bonding patterns, and the influence of solvent on reaction mechanisms [26] [22]. The results indicate that polar solvents significantly stabilize the transition states for hydrolysis, consistent with experimental observations of enhanced reaction rates in polar media.

The computational work has also addressed the mechanism of thermal decomposition. Transition state calculations for the decarboxylation pathway reveal a concerted mechanism with an activation barrier consistent with experimental kinetic data [11] [27]. The calculations predict that the decarboxylation proceeds through a cyclic transition state involving simultaneous C-C and C-O bond breaking.

Physical Description

Clear colorless liquid; [CAMEO]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

170 °C @ 760 MM HG

Flash Point

Heavy Atom Count

Density

1.0115 @ 20 °C/4 °C

LogP

UNII

Vapor Pressure

Other CAS

Metabolism Metabolites

UNDER CONDITIONS SIMILAR TO THOSE PREVALENT IN THE STOMACH, NITROSIFICATION OF METHYLURETHANE TO N,N-NITROMETHYLURETHANE DID OCCUR, BUT WAS MORE DIFFICULT THAN THAT OF OTHER NITROSAMINES.